(1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol is a chemical compound characterized by its unique structural features, which include a piperidine ring and an aminopyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The molecular formula of this compound is , and it has a molecular weight of approximately 220.27 g/mol.
This compound falls under the category of heterocyclic organic compounds, specifically those containing both nitrogen and carbon atoms in their rings. It is synthesized from readily available precursors and exhibits properties that make it a candidate for further research in areas such as drug development and biochemical studies.
The synthesis of (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol can be accomplished through several methods, often involving multi-step reactions. A common approach includes:
The reaction conditions typically involve:
The molecular structure of (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.27 g/mol |
IUPAC Name | (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol |
InChI | InChI=1S/C11H16N4O/c12-11(13)14-6(2)7(9)8(10)15/h6,9,12H,2H2,1H3 |
SMILES | C1CN(CCC1CO)C2=CN=C(C=C2)N |
(1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol primarily involves its interaction with biological targets such as enzymes or receptors.
The physical properties include:
Key chemical properties include:
(1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol has several applications in scientific research:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8